physicochemical properties of 2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene
physicochemical properties of 2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene
Developing the Guide's Scope
I'm now focusing on defining the scope and structure of this technical guide, targeting researchers and drug development professionals. My role as a Senior Application Scientist is central here. I aim for an in-depth exploration of the physicochemical properties of 2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene. I am determining the key aspects to include and outlining the content needed for a comprehensive resource.
Refining the Guide's Structure
I've moved on to meticulously structuring the technical guide. My priority is ensuring a logical flow centered on the compound's properties, avoiding any template-driven approach. I will present causal relationships, self-validating protocols, and authoritative sources. I will integrate in-text citations with links, alongside a comprehensive reference section. I plan to use Graphviz (DOT) for visualizing workflows with specific color rules, and create tables for presenting quantitative data.
Initiating the Data Search
I've begun the data gathering phase, initially focusing on identifying the CAS number and potential applications of the compound. I am now seeking experimental physicochemical data and synthesis methods. Finding safety information and spectral data is next on my list. Finally, I'll be searching for any direct relevance to drug development applications.
Clarifying Chemical Identity
I've begun to clarify the compound's identity based on the search results. They've highlighted some potential confusion in the initial user input: "2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene". However, the search results also introduce a fresh set of questions that must be addressed before proceeding.
Pinpointing CAS Number
I'm now zeroing in on the correct CAS number, as the initially proposed one appears incorrect. The search results generated several compounds, but none precisely match the user's description of 2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene. I've noted the difference between isocyano derivatives and simpler sulfones, and am also aware of structural isomers and completely unrelated substances.
Refining Search Parameters
I'm now revising my search strategy to pinpoint the correct CAS number for "2,4-Dichlorobenzyl methyl sulfone," narrowing the focus to this specific molecule. I'm especially interested in properties and potential uses, as it could be an intermediate in drug synthesis, perhaps linked to the isocyano compound or a related building block. I'll also explore whether "2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene" is known as an impurity or intermediate in pharmaceuticals like Tinidazole.
Identifying the Molecule
I've confirmed the molecule as 2,4-dichlorobenzyl methyl sulfone, or 2,4-Cl2-C6H3-CH2-SO2-CH3. I now have a solid synthesis pathway: reacting 2,4-dichlorobenzyl chloride with sodium methanesulfinate or equivalent sulfinate salts.
Gathering Property Data
I'm now focusing on gathering critical property data. I'm missing the CAS number and melting point for this specific sulfone; Benzyl methyl sulfone's melting point is around 127°C, but chlorine substitutions would raise that. Additionally, I need to look into its uses, likely as a building block for agrochemicals. I've also found some related compound data which help with estimation.
Confirming compound identity
I've verified the existence of "2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene" within the ChemSrc database. My next step is to locate its Chemical Abstracts Service (CAS) registry number, which isn't available in the initial search snippet. I'm focusing on refining my search terms to isolate the CAS.
Investigating a Lead
I'm pursuing search result 1.2, which mentions "AB601686 | CAS 20018-03-5," but the snippet cuts off. I want to verify if CAS 20018-03-5 is "2,4-dichloro-1-(methanesulfonylmethyl)benzene," as that seems relevant. I will also broaden the search and consider if the user's name has slight variations.
Pinpointing the Key Compound
I've zeroed in on the critical search result: "AB601686 | CAS 20018-03-5. 2,4-Dichloro-1-methanesulfonylmethyl-benzene". This compound, with its CAS number, directly aligns with the user's input, confirming the identity of 2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene. It's a precise match.
Confirming CAS Number
I've just confirmed that the CAS number for "2,4-Dichloro-1-methanesulfonylmethyl-benzene" is indeed 20018-03-5. My search results also highlight 20018-09-1, "Diiodomethyl p-tolyl sulfone," but that's a different compound.
Analyzing Compound Properties
I'm now focusing on CAS 20018-03-5, specifically its properties. While a precise melting point eludes me in snippets, I can infer it's solid based on general sulfone properties. I'll attempt a final, targeted search for that missing data. Synthesis pathways involve either a reaction with sodium methanesulfinate or methanethiol followed by oxidation. I'm hypothesizing its use as an agrochemical or pharmaceutical intermediate.
Deducing Compound Properties
I'm finding the melting point data for 2,4-Dichlorobenzyl methyl sulfone, CAS 20018-03-5, is scant publicly. I'm now exploring similar compounds to establish a range and narrow down estimates. For instance, the melting point of 2,4-dichlorobenzyl alcohol provides some useful context, at around 60C.
Refining Property Estimates
I've revised the estimated melting point based on new findings. The initial prediction of 140-160°C seems low. I found 2,4-dichlorophenyl sulfoxide melting at 187-189°C, and sulfones are typically higher than sulfoxides. Additionally, I saw a methanesulfonyl derivative of DDE with a melting point of 192.5-193.5°C. I am now leaning towards a value greater than 190°C, and would still indicate that experimental data is required.
Defining the Guide Structure
I'm now outlining a guide on this compound. The guide will include a detailed chemical identity section with IUPAC, CAS, SMILES, Formula, and Molecular Weight. The guide will also address anticipated physical properties, including melting point, state (solid), and an executive summary on the compound's use in drug development. Experimental verification remains essential, especially for the melting point.
Constructing the Guide Content
I've completed fleshing out the guide's content. I've defined solubility as low in water and high in polar organic solvents, and LogP at ~2.5-3.0. I've also detailed the synthesis route, with a workflow diagram, analytical characterization, including expected NMR and IR signals and MS fragmentation, stability information, and potential applications. I can now move to the final draft.
